molecular formula C13H15ClN2O2 B2449771 methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate CAS No. 76862-13-0

methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate

Cat. No.: B2449771
CAS No.: 76862-13-0
M. Wt: 266.73
InChI Key: SXXCMYIFCGKWKX-DAJAYKEYSA-N
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Description

methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a methylene bridge, and an acrylate moiety

Properties

IUPAC Name

methyl (E)-2-[(4-chlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-16(2)9-12(13(17)18-3)15-8-10-4-6-11(14)7-5-10/h4-9H,1-3H3/b12-9+,15-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXCMYIFCGKWKX-RIKRMPQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Amine Condensation Pathway

The most widely cited approach involves a two-step sequence beginning with 4-chlorobenzaldehyde and methyl 3-(dimethylamino)acrylate . Under reflux conditions in ethanol, the aldehyde undergoes nucleophilic attack by the β-amino acrylate’s amine group, forming an imine intermediate. Acid catalysis (e.g., p-toluenesulfonic acid) accelerates dehydration, yielding the (E,E)-configured product with ~60% efficiency based on analogous systems.

Critical parameters :

  • Solvent polarity : Ethanol optimizes solubility while minimizing premature ester hydrolysis.
  • Temperature : Reflux (78°C) ensures sufficient energy for imine formation without degrading the acrylate.
  • Catalyst loadings : 5 mol% acid catalyst balances reaction rate and byproduct formation.

The ester functionality remains intact throughout this step, negating the need for subsequent esterification in most protocols.

Direct Esterification of Preformed Imine Acids

Advanced Methodological Variations

Microwave-Assisted Condensation

Recent adaptations employ microwave irradiation (150°C, 20 min) to accelerate the aldehyde-amine coupling, achieving 75% yield with identical stereochemical outcomes. This method reduces reaction times from 12 hours to under 30 minutes, though specialized equipment limits broad adoption.

Mechanistic and Kinetic Insights

Transition State Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a stepwise mechanism :

  • Hemiaminal formation : Exergonic (-12.3 kcal/mol) attack by the β-amino acrylate’s amine on the aldehyde carbonyl.
  • Dehydration : Rate-limiting step (ΔG‡ = 18.7 kcal/mol) mediated by acid-assisted proton transfer.

The trans selectivity arises from conjugative stabilization between the aryl ring and propenoate π-system, favoring the (E,E) isomer by 9.1 kcal/mol over cis configurations.

Byproduct Profiling

Common impurities include:

  • Over-alkylated amines : From excess dimethylaminoacrylate (mitigated by 1:1 stoichiometry).
  • Hydrolysis products : Trace esters convert to carboxylic acids under prolonged reflux (controlled via anhydrous conditions).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies using tubular reactors (0.5 mL/min flow rate, 100°C) demonstrate 82% conversion with 99% E,E selectivity. Key advantages:

  • Reduced solvent volume : 5-fold decrease vs. batch processing.
  • In-line purification : Scavenger resins remove unreacted aldehyde.

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Process Mass Intensity) 23 8.7
E-factor 17 5.2
Energy consumption (kJ/mol) 4200 2900

Solvent recovery systems and catalytic distillation units further enhance sustainability.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃) : δ 7.35 (d, 2H, Ar–H), 7.28 (d, 2H, Ar–H), 6.92 (s, 1H, CH=N), 3.78 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N), 1580 cm⁻¹ (Ar C=C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity at 254 nm. Critical resolution from cis isomers (R = 2.1) confirms stereochemical integrity.

Chemical Reactions Analysis

Oxidation Reactions

The compound exhibits sensitivity to oxidative conditions due to its enamine and acrylate moieties. Oxidation typically targets the dimethylamino group or the conjugated double-bond system:

Reagents/Conditions Products Mechanistic Notes
Atmospheric oxygen (prolonged exposure)Formation of N-oxide derivativesRadical-mediated oxidation at the dimethylamino group, forming stable N-oxide adducts.
Hydrogen peroxide (H₂O₂)Hydroxylated products at the α,β-unsaturated ester systemElectrophilic addition of hydroxyl groups to the electron-deficient acrylate double bond.

Key Findings :

  • N-Oxide formation enhances solubility in polar solvents but reduces nucleophilicity at the nitrogen center.

  • Hydroxylation under mild oxidative conditions preserves the ester functionality while introducing polar hydroxyl groups.

Condensation Reactions

The methylidene amino group (–N=CH–) participates in condensation reactions with carbonyl-containing substrates, enabling the synthesis of heterocyclic systems:

Substrates Conditions Products
Aryl aldehydes (e.g., benzaldehyde)Reflux in ethanol, acid/base catalysisFormation of bis-Schiff base derivatives with extended conjugation.
MalononitrilePiperidine-catalyzed Knoevenagel reactionCyano-substituted acrylate derivatives

Key Findings :

  • Condensation with malononitrile yields pyrimidine-5-carbonitrile precursors under Mannich-like conditions .

  • The dimethylamino group acts as an electron donor, facilitating nucleophilic attack at the β-position of the acrylate.

Nucleophilic Substitution

The dimethylamino group (–N(CH₃)₂) can undergo substitution under acidic or alkylating conditions:

Reagents Conditions Products
Alkyl halides (e.g., CH₃I)Room temperature, dry DMFQuaternary ammonium salts
Proton acids (e.g., HCl)Reflux in methanolDemethylation to secondary amine derivatives

Key Findings :

  • Quaternary ammonium salts exhibit enhanced ionic character, useful in phase-transfer catalysis.

  • Demethylation under acidic conditions generates reactive secondary amines for further functionalization.

Cycloaddition Reactions

The α,β-unsaturated ester system participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles:

Dienes Conditions Products
1,3-Butadiene derivativesThermal activation (100°C)Tetrahydroisoquinoline-fused acrylates

Key Findings :

  • Cycloadditions proceed with high regioselectivity due to electron-withdrawing ester groups.

  • Products serve as intermediates for bioactive heterocycles in medicinal chemistry.

Hydrolysis and Ester Derivatization

The methyl ester group undergoes hydrolysis or transesterification under basic conditions:

Reagents Conditions Products
NaOH (aqueous)RefluxCarboxylic acid derivatives
Alcohols (e.g., ethanol)Acid catalysis (H₂SO₄)Ethyl ester analogs

Key Findings :

  • Hydrolysis to carboxylic acids improves water solubility for biological applications.

  • Transesterification retains the acrylate backbone while modifying ester chain length.

Biological Activity Modulation

While not a direct chemical reaction, structural modifications of this compound impact its bioactivity:

  • Antimicrobial Activity : Introduction of electron-withdrawing groups (e.g., –NO₂) at the para position of the chlorophenyl ring enhances potency against Gram-positive bacteria.

  • Enzyme Inhibition : Demethylated derivatives show increased binding affinity to kinase enzymes due to hydrogen-bonding interactions.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant inhibitory effects against common pathogens such as:

  • Bacteria Tested :
    • Escherichia coli
    • Staphylococcus aureus

The minimum inhibitory concentration (MIC) observed for related compounds was approximately 256 µg/mL, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes relevant to disease progression. Studies have highlighted its ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Synthesis of Novel Polymers

The compound can serve as a precursor in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the modification of polymeric materials to improve their mechanical strength and thermal stability. Research has shown that incorporating this compound into polymer matrices can lead to materials suitable for biomedical applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated this compound using a single-dose assay across a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition rate of 12.53%, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications to the structure could enhance antimicrobial efficacy, suggesting pathways for developing new antibiotics .

Mechanism of Action

The mechanism by which methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-bromophenyl)methylene]amino}-3-(dimethylamino)acrylate
  • Methyl 2-{[(4-fluorophenyl)methylene]amino}-3-(dimethylamino)acrylate
  • Methyl 2-{[(4-methylphenyl)methylene]amino}-3-(dimethylamino)acrylate

Uniqueness

methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .

Biological Activity

Methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate, commonly referred to by its CAS number 76862-13-0, is a compound with significant biological activity. Its molecular formula is C13H15ClN2O2C_{13}H_{15}ClN_2O_2 and it has a molar mass of approximately 266.72 g/mol . This compound features a unique structure that contributes to its potential therapeutic properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown promise as antitumor agents through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which are crucial for mitigating oxidative stress in cells, potentially reducing the risk of chronic diseases .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study examined the antitumor properties of related compounds, demonstrating that certain structural modifications can enhance cytotoxicity against cancer cell lines. The presence of the 4-chlorophenyl group is hypothesized to play a significant role in this activity .
  • Antioxidant Activity :
    • Research has indicated that compounds with similar structures exhibit moderate to high antioxidant activity, as measured by various assays such as DPPH radical scavenging tests. These findings suggest that this compound may also possess these beneficial effects .

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis, cell cycle arrest
AntioxidantScavenges free radicals
Enzyme InhibitionPotential inhibition of specific pathways

Structural Insights

The structural characteristics of this compound contribute significantly to its biological activities. The compound's configuration allows for specific interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent.

Crystal Structure Analysis

Recent studies have focused on the crystal structure of similar compounds, revealing insights into bond lengths and angles that are crucial for understanding their reactivity and interaction with biological targets . Such analyses often highlight the importance of hydrogen bonding and π-stacking interactions in influencing biological activity.

Q & A

Basic: What are the recommended synthetic routes for methyl (2E)-2-[(E)-[(4-chlorophenyl)methylidene]amino]-3-(dimethylamino)prop-2-enoate, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via condensation reactions between aromatic aldehydes and amines. A typical protocol involves:

  • Reacting 4-chlorobenzaldehyde with dimethylamino-prop-2-enoate derivatives in ethanol or methanol under basic conditions (e.g., NaOH or K₂CO₃ as catalysts) .
  • Purification via column chromatography or recrystallization to isolate the product.
    Key factors affecting yield:
  • Solvent polarity: Polar aprotic solvents enhance reaction rates by stabilizing intermediates.
  • Temperature: Controlled heating (60–80°C) improves kinetic control, reducing side reactions.
  • Catalyst selection: Strong bases accelerate imine formation but may require neutralization post-reaction .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for doublets in δ 7.2–8.1 ppm (aromatic protons) and δ 3.0–3.5 ppm (dimethylamino group).
    • ¹³C NMR: Signals near δ 160–170 ppm confirm the carbonyl group .
  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1720 cm⁻¹ (ester C=O) .
  • Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., 307.75 g/mol for C₁₄H₁₄ClN₂O₂) .

Advanced: How can computational modeling optimize the synthesis and predict electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (~3.5 eV) suggests potential for charge-transfer interactions .
  • Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for in vitro testing .
  • Solvent effects: Use COSMO-RS models to predict solubility and stability in different media .

Advanced: How do researchers resolve contradictions between X-ray crystallographic data and spectroscopic results for structural confirmation?

Answer:

  • X-ray diffraction: Provides absolute configuration but requires high-purity single crystals. For example, bond angles and torsion angles from XRD can validate or challenge NMR-derived conformers .
  • Comparative analysis: Overlay XRD and DFT-optimized structures to identify discrepancies (e.g., rotational freedom in solution vs. solid state) .
  • Dynamic NMR: Study temperature-dependent spectra to assess conformational flexibility in solution .

Advanced: What experimental design principles apply when evaluating the environmental fate of this compound?

Answer:

  • Photostability assays: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
  • Hydrolysis studies: Test stability at pH 3–9 to simulate aquatic environments. Ester groups may hydrolyze under alkaline conditions .
  • Bioaccumulation potential: Calculate logP values (e.g., ~2.8 for this compound) to estimate lipid solubility and environmental persistence .

Advanced: How can researchers address low reproducibility in biological activity assays for derivatives of this compound?

Answer:

  • Standardize assay conditions:
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.
    • Control solvent concentrations (e.g., DMSO ≤ 0.1% v/v) to avoid false positives .
  • Dose-response curves: Generate IC₅₀ values across three independent replicates to assess variability.
  • Counter-screening: Test against non-target proteins to confirm selectivity .

Basic: What purification methods are optimal for isolating this compound, and how do they impact purity?

Answer:

  • Column chromatography: Use silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) for baseline separation of imine byproducts .
  • Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals but may exclude polar impurities.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity for biological assays .

Advanced: What strategies mitigate steric hindrance during functionalization of the dimethylamino group?

Answer:

  • Protecting groups: Temporarily shield the amino group with Boc (tert-butyloxycarbonyl) to enable selective alkylation .
  • Microwave-assisted synthesis: Enhance reaction efficiency by reducing reaction times (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • Steric maps: Use computational tools (e.g., Molecular Operating Environment) to predict accessible reaction sites .

Basic: How do researchers validate the (E)/(Z) configuration of the double bonds in this compound?

Answer:

  • NOESY NMR: Cross-peaks between the 4-chlorophenyl and dimethylamino groups confirm the (E)-configuration .
  • UV-Vis spectroscopy: Conjugated systems with (E)-configuration exhibit λmax shifts (~20 nm) compared to (Z)-isomers .
  • X-ray crystallography: Definitive proof of geometry via bond lengths and dihedral angles .

Advanced: What are the implications of solvent choice on the compound’s stability during long-term storage?

Answer:

  • Aprotic solvents: DMSO or DMF prevent hydrolysis but may induce crystallization at low temperatures.
  • Light-sensitive degradation: Store in amber vials under inert gas (N₂ or Ar) to minimize photolytic cleavage of the imine bond .
  • Accelerated stability testing: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

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